molecular formula C7H11NO4 B2763618 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid CAS No. 2445793-09-7

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2763618
CAS No.: 2445793-09-7
M. Wt: 173.168
InChI Key: XMOCFAQTUUKSQZ-UHFFFAOYSA-N
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Description

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H11NO4. It is characterized by a cyclobutane ring substituted with a nitroethyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid typically involves the nitration of cyclobutane derivatives followed by carboxylation

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The nitroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular pathways and biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the nitroethyl group, resulting in different reactivity and applications.

    1-(2-Aminoethyl)cyclobutane-1-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.

Uniqueness

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a nitroethyl group and a carboxylic acid group on the cyclobutane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-(2-nitroethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)7(2-1-3-7)4-5-8(11)12/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCFAQTUUKSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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